molecular formula C5H11N B122478 1-Methylpyrrolidine CAS No. 120-94-5

1-Methylpyrrolidine

Cat. No. B122478
CAS RN: 120-94-5
M. Wt: 85.15 g/mol
InChI Key: AVFZOVWCLRSYKC-UHFFFAOYSA-N
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Description

1-Methylpyrrolidine is a methylated pyrrolidine and is involved as an essential part of the structure of cefipime . It is also an active component of cigarette smoke . It is a colorless transparent volatile liquid .


Synthesis Analysis

1-Methylpyrrolidine can be synthesized in an aqueous medium using methylamine and 1,4-dibromobutane in the presence of catalyst K2CO3 at a moderated temperature . This process is considered a green chemistry process due to the use of water solvent and potassium carbonate catalyst, which are inexpensive and environmentally friendly .


Molecular Structure Analysis

The molecular formula of 1-Methylpyrrolidine is C5H11N . The molecular weight is 85.15 g/mol .


Chemical Reactions Analysis

1-Methylpyrrolidine is used in the synthesis of pyrrolidine based ionic liquids . It is also used in the preparation of ionic liquid as a reaction medium to carry out sulfuric acid-catalyzed conversion of alkynes to ketones .


Physical And Chemical Properties Analysis

1-Methylpyrrolidine has a boiling point of 81°C (1013 hPa), a density of 0.8 g/cm3 (20 °C), and a pH of 11.3 (1 g/l, H₂O) . It is freely soluble in water, and soluble in alcohol, ether, and other organic solvents .

Scientific Research Applications

1. Biosynthesis Research

1-Methylpyrrolidine-2-acetic acid and related compounds were explored as potential precursors in the biosynthesis of tropane alkaloids in plants like Erythroxylum coca and Datura innoxia. However, these studies revealed that 1-methylpyrrolidine acid is not an efficient precursor for these alkaloids (Huang et al., 1996).

2. Molecular Structure Analysis

Research on the molecular structure of 1-methylpyrrolidine-2,5-dione (N‐Méthyl succinimide) showed it adopts a dicarbonyl tautomer structure with an envelope ring conformation, stabilized by weak intermolecular hydrogen bonds and nucleophile–electrophile interactions (Tenon et al., 2000).

3. Fluorination Studies

Studies on the fluorination of 1-Methylpyrrole resulted in various derivatives like octafluoro-1-methylpyrrolidine, illustrating the compound's reactivity and potential applications in creating fluorinated heterocycles (Coe et al., 1975).

4. Ionic Liquid Studies

Research on N-methylpyrrolidine-acetic acid mixtures revealed the formation of ionic liquids with varying degrees of ionicity, important in understanding fluidity and conductivity in such mixtures (Johansson et al., 2008).

5. Organic Synthesis

N-Methylpyrrolidine-zinc borohydride, a derivative, has been used as a reducing agent in organic synthesis, showing effectiveness in reducing a variety of organic compounds (Tajbakhsh et al., 2003).

6. Antimicrobial Activity

Novel succinimide derivatives of 1-methylpyrrolidine have been synthesized and showed promising in vitro antifungal activities, highlighting its potential in creating new antimicrobial agents (Cvetković et al., 2019).

7. Corrosion Inhibition

Novel cationic surfactants based on 1-methylpyrrolidine have been evaluated as corrosion inhibitors for carbon steel pipelines in oil and gas wells, showing good inhibition efficiency (Hegazy et al., 2016).

Safety And Hazards

1-Methylpyrrolidine is highly flammable and toxic if swallowed . It causes severe skin burns and eye damage, and may cause respiratory irritation . It is harmful if inhaled and is toxic to aquatic life with long-lasting effects .

Future Directions

While specific future directions for 1-Methylpyrrolidine were not found in the search results, it is known that pyrrolidine alkaloids, including 1-Methylpyrrolidine, are being investigated for their potential in drug discovery and development .

properties

IUPAC Name

1-methylpyrrolidine
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InChI

InChI=1S/C5H11N/c1-6-4-2-3-5-6/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVFZOVWCLRSYKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H11N
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Related CAS

36520-42-0 (hydrochloride), 51368-35-5 (hydrobromide)
Record name N-Methylpyrrolidine
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DSSTOX Substance ID

DTXSID8042210
Record name N-Methylpyrrolidine
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Molecular Weight

85.15 g/mol
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Physical Description

Liquid; [Alfa Aesar MSDS]
Record name N-Methylpyrrolidine
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Vapor Pressure

100.0 [mmHg]
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Product Name

1-Methylpyrrolidine

CAS RN

120-94-5
Record name 1-Methylpyrrolidine
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Synthesis routes and methods I

Procedure details

By following the same procedure (2nd step) of Example 1 except that 10.0 g of N,N-dimethylpyrrolidinium methyl carbonate thus obtained and 12.9 g of an aqueous solution of 42% HBF4 were used, 10.1 g (yield of 92.4% to N-methylpyrrolidine) of high-pure dimthylpyrrolidinium tetrafluoroborate was obtained.
Name
N,N-dimethylpyrrolidinium methyl carbonate
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
12.9 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

An aqueous solution of maleic anhydride and methylamine (20 wt % of maleic anhydride/methylamine, molar ratio 1:1.5) was hydrogenated over a cobalt catalyst at 250° C. and 250 bar. Following subsequent purification, by distillation, of the hydrogenation product stream there were obtained 71% of N-methylpyrrolidone, 5% of N-methylpyrrolidine, and 6% of succinic acid-N-methylimide. There remained 17% of residue (calculated as succinic acid-N-methylamide).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,880
Citations
L Castellanos, C Duque, S Zea, A Espada… - Organic …, 2006 - ACS Publications
(−)-(5S)-2-Imino-1-methylpyrrolidine-5-carboxylic acid (1), previously reported as the N-acetyl-β-d-glucosaminidase inhibitor pyrostatin B, has been isolated from the organic extracts of …
Number of citations: 37 pubs.acs.org
R García, L Gómez-Hortigüela, I Díaz… - Chemistry of …, 2008 - ACS Publications
A successful synthesis strategy consisting in the combination of two structure-directing agents of different size, quinuclidine and 1-benzyl-1-methylpyrrolidinium (bmp), has been applied …
Number of citations: 33 pubs.acs.org
MN Huang, TW Abraham, SH Kim, E Leete - Phytochemistry, 1996 - Elsevier
1-Methylpyrrolidine-2-acetic acid and related compounds were studied as precursors in the biosynthesis of the tropane alkaloids in Erythroxylum coca and Datura innoxia. (R,S)-[1′,2- …
Number of citations: 14 www.sciencedirect.com
H King - Journal of the Chemical Society (Resumed), 1941 - pubs.rsc.org
… The most likely structure for such a base seemed to be that of 2-acetyl1-methylpyrrolidine. The … but was hydrolysed with loss of carbon dioxide to form 2-acetyl-1-methylpyrrolidine (V). …
Number of citations: 1 pubs.rsc.org
V Mangla, G Singh - Oriental Journal of Chemistry, 2019 - search.ebscohost.com
… MoOCl 4 reacts with twice the moles of 1, 4-diaminobutane, 2-methylpyridine, 4-methylpiperidine and 1-methylpyrrolidine in solvent CH 3 CN to provide: MoOCl 4 (H 2 NC 4 H 8 NH 2 ) …
Number of citations: 4 search.ebscohost.com
M Trejo-Duran, E Alvarado-Mendez… - Photonics North …, 2012 - spiedigitallibrary.org
… In this work we present the results of nonlinear optical properties of four ionic liquids of 1-methylpyrrolidine family, analyzed using a z-scan technique. The results show the difference …
Number of citations: 10 www.spiedigitallibrary.org
C Fu, A Linden, H Heimgartner - Helvetica Chimica Acta, 2011 - Wiley Online Library
… example of the ring enlargement of an optically active oxirane in the reaction with a thioketone and the transformation into optically active thiiranes by using 1-methylpyrrolidine-2-thione …
Number of citations: 4 onlinelibrary.wiley.com
XB Yin, Y Du, X Yang, E Wang - Journal of Chromatography A, 2005 - Elsevier
A tertiary amine derivative, 2-(2-aminoethyl)-1-methylpyrrolidine (AEMP) was successfully developed as electrochemiluminescence (ECL) probe within microfluidic chip using ECL …
Number of citations: 25 www.sciencedirect.com
MR Shehata, MM Shoukry, MS Ragab… - European Journal of …, 2017 - Wiley Online Library
The [Pd(AEMP)Cl 2 ] complex [AEMP = 2‐(2‐aminoethyl)‐1‐methylpyrrolidine] was prepared and characterized by single‐crystal X‐ray diffraction and spectroscopic analyses. The …
PL Coe, AG Holton, JH Sleigh, P Smith… - Journal of Fluorine …, 1983 - Elsevier
… Fluorination of l-methylpyrrolidine with cobalt(II1) trifluoride 1-Methylpyrrolidine (50 g) was swept by a nitrogen stream (20 R hl), during 1.5 h, into the reactor at 90". The nitrogen stream …
Number of citations: 5 www.sciencedirect.com

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